Tert-butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate (Boc-Dap(OBn)-OH) is an organic molecule commonly used as a protected amino acid building block in peptide synthesis []. It contains a pentanoic acid backbone with an amine group (Dap) protected by a tert-butylcarbonyl (Boc) group and a benzyloxycarbonyl (OBn) group protecting the hydroxyl moiety.
The significance of Boc-Dap(OBn)-OH lies in its role as a versatile building block for the construction of peptides containing D-apartic acid (Dap), a non-proteinogenic amino acid found in various organisms [, ].
Boc-Dap(OBn)-OH possesses a linear molecular structure with several key features:
The presence of these protecting groups allows for selective manipulation of the desired functional group during peptide synthesis.
Boc-Dap(OBn)-OH is involved in several crucial reactions for peptide synthesis:
The Boc group is typically removed under acidic conditions (e.g., trifluoroacetic acid) to reveal the free amine, which can then react with the deprotonated carboxylic acid of another amino acid to form a peptide bond [].
The OBn group can be cleaved under milder acidic or hydrogenolytic conditions (e.g., palladium on carbon with hydrogen gas) to unveil the free hydroxyl group, allowing for further modifications or conjugation reactions.
While detailed safety information might not be readily available, some general precautions are recommended when handling Boc-Dap(OBn)-OH:
This compound serves as a protected amino acid building block for the construction of peptides. The presence of the tert-butyl group (represented as "t-Bu" in the chemical formula) protects the amine group, preventing unwanted side reactions during peptide bond formation. The benzyloxycarbonyl group (represented as "Cbz" in the formula) also protects the alpha-carboxyl group, allowing for controlled chain elongation during peptide synthesis. [, ]
Irritant